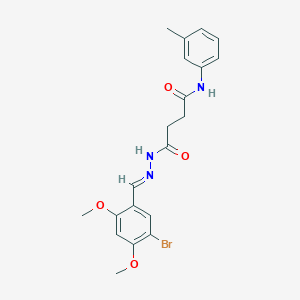
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide typically involves the condensation reaction between 5-BR-2,4-dimethoxybenzaldehyde and hydrazine derivatives. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then reacted with N-(3-methylphenyl)-4-oxobutanamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(5-BR-2,4-Dimethoxybenzylidene)hydrazino)N-(3-methylphenyl)-4-oxobutanamide: can be compared with other hydrazone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties. These unique features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
302910-37-8 |
|---|---|
Fórmula molecular |
C20H22BrN3O4 |
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide |
InChI |
InChI=1S/C20H22BrN3O4/c1-13-5-4-6-15(9-13)23-19(25)7-8-20(26)24-22-12-14-10-16(21)18(28-3)11-17(14)27-2/h4-6,9-12H,7-8H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
Clave InChI |
NVQTWQSIVWDZPK-WSDLNYQXSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)Br |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975637.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11975641.png)



![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975663.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11975673.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975682.png)
![4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide](/img/structure/B11975688.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol](/img/structure/B11975702.png)

